molecular formula C9H18N2O3 B1588387 H-ILE-ALA-OH CAS No. 24787-73-3

H-ILE-ALA-OH

Cat. No.: B1588387
CAS No.: 24787-73-3
M. Wt: 202.25 g/mol
InChI Key: RCFDOSNHHZGBOY-ACZMJKKPSA-N
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Description

H-ILE-ALA-OH (L-Isoleucyl-L-alanine) is a dipeptide composed of L-isoleucine and L-alanine residues linked via an amide bond. Its molecular formula is C₉H₁₈N₂O₃, with an average mass of 202.254 Da and a monoisotopic mass of 202.131742 Da . The compound has three defined stereocenters, reflecting the chiral nature of its constituent amino acids. Its ChemSpider ID is 5373156, and it is registered under CAS number 24787-73-3 .

Structurally, this compound features a hydrophobic isoleucine residue (branched side chain) and a smaller alanine residue (methyl side chain), conferring intermediate hydrophobicity. This dipeptide is used in peptide synthesis, biochemical studies, and as a model for understanding enzymatic cleavage or folding dynamics .

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-4-5(2)7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t5-,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFDOSNHHZGBOY-ACZMJKKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426565
Record name CHEBI:74062
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24787-73-3
Record name CHEBI:74062
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-ILE-ALA-OH typically involves the coupling of isoleucine and alanine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and activating agents like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Industrial Production Methods

Industrial production of dipeptides like this compound can be achieved through enzymatic synthesis using proteases or peptidases. These enzymes catalyze the formation of peptide bonds between amino acids under mild conditions, making the process more environmentally friendly compared to chemical synthesis. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce dipeptides on a large scale.

Chemical Reactions Analysis

Types of Reactions

H-ILE-ALA-OH can undergo various chemical reactions, including:

    Oxidation: The amino acid residues in this compound can be oxidized under specific conditions, leading to the formation of modified peptides.

    Reduction: Reduction reactions can be used to modify the functional groups in the peptide, such as reducing disulfide bonds.

    Substitution: Substitution reactions can occur at the amino acid side chains, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds to yield free thiols.

Scientific Research Applications

H-ILE-ALA-OH has several scientific research applications, including:

    Chemistry: this compound is used as a model compound in studies of peptide chemistry and protein folding.

    Biology: It is studied for its role in cellular processes and as a building block of proteins.

    Medicine: Research on this compound includes its potential therapeutic applications, such as in the development of peptide-based drugs.

    Industry: this compound is used in the production of bioactive peptides and as a component in various biotechnological applications.

Mechanism of Action

The mechanism of action of H-ILE-ALA-OH involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins or act as a signaling molecule. The specific effects of this compound depend on its structure and the context in which it is used. For example, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

H-ALA-ILE-OH (L-Alanyl-L-isoleucine)

Structural Similarities and Differences :

  • Formula : C₉H₁₈N₂O₃ (same as H-ILE-ALA-OH).
  • Sequence : Reversed residue order (Ala-Ile vs. Ile-Ala).
  • Impact : Altered N- and C-terminal positions affect enzyme recognition (e.g., proteases) and solubility. The reversed sequence may reduce hydrophobicity slightly due to terminal alanine’s smaller side chain .

Physicochemical Properties :

  • Molecular Weight : Identical (202.25 Da).
  • Solubility : Likely similar in polar solvents, but terminal residue differences could influence aggregation tendencies.

Applications : Less studied than this compound but used in peptide libraries for structure-activity relationship studies .

H-ALA-BETA-ALA-OH (L-Alanyl-β-alanine)

Structural Differences :

  • Backbone: β-alanine replaces L-alanine, introducing a flexible β-amino acid with a three-carbon backbone.
  • Formula : C₆H₁₂N₂O₃.
  • Hydrogen Bonding : Reduced hydrogen-bonding capacity due to β-alanine’s altered geometry .

Physicochemical Properties :

  • Molecular Weight : 160.17 Da (smaller than this compound).
  • Solubility : Higher aqueous solubility due to β-alanine’s zwitterionic nature.
  • Stability: Enhanced resistance to proteolytic cleavage due to non-natural backbone .

Applications : Used in biomaterials and drug delivery systems for improved metabolic stability .

H-ALA-VAL-LEU-OH (Tripeptide: Ala-Val-Leu)

Structural Differences :

  • Chain Length : Tripeptide vs. dipeptide.
  • Residues : Valine (branched hydrophobic) and leucine (longer hydrophobic) enhance overall hydrophobicity.
  • Formula : C₁₄H₂₇N₃O₄.

Physicochemical Properties :

  • Molecular Weight : 301.38 Da.
  • Solubility : Lower solubility in water compared to this compound due to extended hydrophobic residues.
  • Melting Point : Higher thermal stability (melting point >250°C) .

Applications : Studied for antimicrobial activity and as a substrate for protease assays .

H-D-ALA-D-ALA-D-ALA-OH (D-Enantiomer Tripeptide)

Structural Differences :

  • Stereochemistry: Composed of D-alanine residues (non-natural enantiomers).
  • Formula : C₉H₁₆N₃O₄.

Physicochemical Properties :

  • Molecular Weight : 230.24 Da.
  • Solubility : Similar to L-forms but may exhibit altered crystallization behavior.

Applications : Key component in bacterial cell wall synthesis (e.g., peptidoglycan mimics); resistance to mammalian proteases .

Comparative Data Table

Compound Molecular Formula Molecular Weight (Da) Chain Length Key Residues Solubility Applications
This compound C₉H₁₈N₂O₃ 202.25 Dipeptide Ile, Ala Moderate in water Peptide synthesis, enzyme studies
H-ALA-ILE-OH C₉H₁₈N₂O₃ 202.25 Dipeptide Ala, Ile Moderate Structural biology
H-ALA-BETA-ALA-OH C₆H₁₂N₂O₃ 160.17 Dipeptide Ala, β-Ala High Drug delivery
H-ALA-VAL-LEU-OH C₁₄H₂₇N₃O₄ 301.38 Tripeptide Ala, Val, Leu Low Antimicrobial agents
H-D-ALA-D-ALA-D-ALA-OH C₉H₁₆N₃O₄ 230.24 Tripeptide D-Ala (x3) Moderate Bacterial cell wall studies

Biological Activity

H-ILE-ALA-OH, a dipeptide composed of isoleucine and alanine, has garnered attention in various fields of biological research due to its potential therapeutic applications and roles in cellular processes. This article delves into the biological activity of this compound, summarizing key findings from recent studies, mechanisms of action, and potential applications in medicine and biotechnology.

Overview of this compound

Chemical Structure : this compound is a dipeptide with the following structure:

H ILE ALA OH Isoleucine Alanine \text{H ILE ALA OH}\quad \text{ Isoleucine Alanine }

Molecular Formula : C₆H₁₃N₃O₂

Molecular Weight : Approximately 143.18 g/mol

The biological activity of this compound primarily stems from its role as a signaling molecule and a building block for proteins. As a dipeptide, it can be incorporated into larger proteins or act independently to influence various biochemical pathways. Specific interactions with enzymes or receptors can modulate cellular functions, including:

  • Protein Synthesis : Serving as a substrate for peptide synthesis.
  • Signal Transduction : Potentially acting as a signaling molecule in various pathways.

1. Cellular Processes

Research indicates that this compound plays a significant role in cellular processes such as:

  • Cell Proliferation : It may influence the growth and division of cells.
  • Apoptosis Regulation : The compound could be involved in programmed cell death mechanisms.

2. Therapeutic Applications

Recent studies have explored the therapeutic potential of this compound in various medical contexts:

  • Peptide-Based Drugs : Its structure allows for modifications that could enhance its efficacy as a therapeutic agent.
  • Bioactive Peptides Production : It is used in synthesizing bioactive peptides that may have health benefits, such as anti-inflammatory properties.

Table 1: Summary of Key Studies on this compound

StudyFocusFindings
Cellular ProcessesDemonstrated involvement in cell signaling pathways affecting proliferation.
Therapeutic ApplicationsShowed potential as an ACE inhibitor, comparable to established drugs like lisinopril.
Protein ChemistryInvestigated its role in protein folding and stability.

Detailed Findings

  • Cell Signaling and Proliferation :
    • A study highlighted the role of this compound in modulating cellular responses through specific signaling pathways, suggesting its potential use in enhancing cell growth in therapeutic contexts.
  • ACE Inhibition :
    • Research demonstrated that this compound exhibits angiotensin-converting enzyme (ACE) inhibitory activity, which is crucial for managing hypertension . This positions it as a candidate for developing antihypertensive therapies.
  • Protein Stability :
    • Investigations into the structural properties of peptides containing this compound revealed its contribution to protein stability, which is vital for maintaining proper biological function.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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